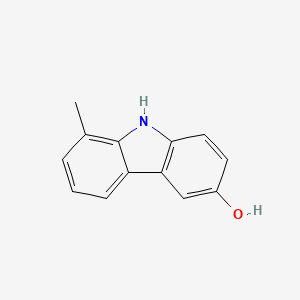![molecular formula C10H9FO2S2 B14584357 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene CAS No. 61442-02-2](/img/structure/B14584357.png)
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene is a chemical compound characterized by its unique structure, which includes a fluorobenzene ring substituted with an ethenesulfonyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like catalytic processes and green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenesulfonyl group to a simpler alkyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene exerts its effects involves interactions with specific molecular targets. The ethenesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The fluorobenzene ring provides a platform for further functionalization, allowing the compound to interact with different biological and chemical systems .
Comparison with Similar Compounds
- 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene
- 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-chlorobenzene
- 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-bromobenzene
Comparison: Compared to its analogs, 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties. The fluorine atom increases the compound’s electronegativity and can enhance its stability and reactivity in certain reactions. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
61442-02-2 |
|---|---|
Molecular Formula |
C10H9FO2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-(2-ethenylsulfonylethenylsulfanyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H9FO2S2/c1-2-15(12,13)8-7-14-10-5-3-9(11)4-6-10/h2-8H,1H2 |
InChI Key |
YBZNGEAZRLSYLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C=CSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)


![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
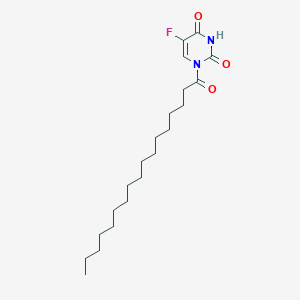
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
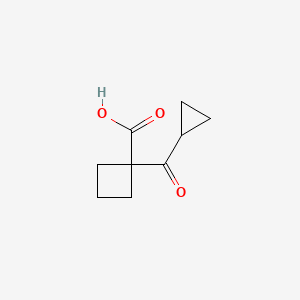

![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
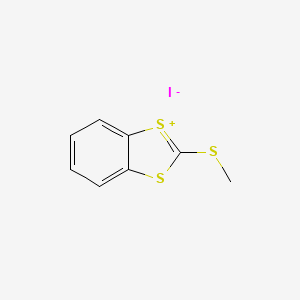

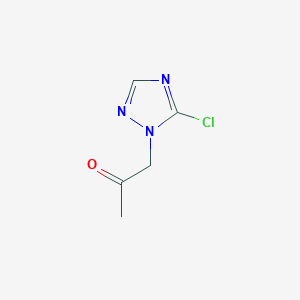
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
